Vonoprazan hydrochloride is a novel potassium-competitive acid blocker (PCAB) primarily used for the treatment of gastroesophageal reflux disease and peptic ulcers. Unlike traditional proton pump inhibitors, which irreversibly inhibit the H, K-ATPase enzyme, vonoprazan acts by competing with potassium for binding to the enzyme, thus providing a reversible inhibition of gastric acid secretion. This mechanism allows for a more rapid and sustained increase in intragastric pH, making it effective in managing acid-related disorders .
Vonoprazan exhibits potent biological activity as an acid secretion inhibitor. Its primary action is through competitive inhibition of the H, K-ATPase enzyme in gastric parietal cells, leading to:
Several methods have been developed for synthesizing vonoprazan fumarate:
Vonoprazan is primarily used in clinical settings for:
Additionally, ongoing research is exploring its potential use in other gastrointestinal disorders due to its unique mechanism of action.
Vonoprazan's pharmacokinetic profile indicates minimal drug-drug interactions compared to traditional proton pump inhibitors. It is metabolized by multiple cytochrome P450 isoforms but does not significantly interact with drugs that are substrates of CYP2C19, making it a safer alternative for patients on polypharmacy regimens .
Studies have shown that food intake does not significantly affect its absorption or efficacy, allowing flexibility in dosing schedules .
Several compounds share similar mechanisms or therapeutic uses with vonoprazan. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lansoprazole | Proton Pump Inhibitor | Forms a covalent bond with H, K-ATPase; requires activation in acidic conditions. |
| Esomeprazole | Proton Pump Inhibitor | S-enantiomer of omeprazole; offers improved pharmacokinetics but similar mechanism as PPIs. |
| SCH28080 | Potassium-Competitive Acid Blocker | Similar action as vonoprazan but less potent; shorter duration of action. |
| Rabeprazole | Proton Pump Inhibitor | Offers rapid onset but relies on prodrug activation; less effective than vonoprazan under certain conditions. |
Vonoprazan stands out due to its rapid onset of action, flexibility regarding meal timing, and a unique mechanism that allows for more effective inhibition of gastric acid secretion compared to conventional proton pump inhibitors .
The synthesis of vonoprazan base represents a significant challenge in pharmaceutical process chemistry due to its unique 1,3,5-trisubstituted pyrrole ring system characterized by a pyridine-3-sulfonyl group at the 1-position, a methylaminomethyl group at the 3-position, and a 2-fluorophenyl group at the 5-position [1]. The efficiency in constructing this complex pyrrole ring system is crucial for large-scale manufacturing of active pharmaceutical ingredients [1].
The original synthetic route developed by Takeda Pharmaceutical involves the conversion of 2'-fluoroacetophenone to a dinitrile intermediate via bromination at the α-position of the carbonyl moiety, followed by catalytic palladium hydrogenation to obtain the 3,5-disubstituted pyrrole [1]. This route achieves synthesis in 40% overall yield but requires multiple redox processes and the use of highly toxic transition metals such as palladium and nickel [1].
Recent advances have focused on developing more efficient and environmentally friendly synthetic approaches. A notable breakthrough involves the use of atom transfer radical cyclization as a key reaction for constructing the pyrrole ring system [1] [3]. This approach enables the synthesis of vonoprazan on a 0.7 kilogram scale without isolation of intermediates throughout the process, achieving 23% overall yield in six steps [1].
Reductive amination represents a critical step in vonoprazan synthesis, involving the conversion of aldehyde intermediates to the corresponding methylaminomethyl derivatives [5] [10]. The process typically employs 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as the starting material, which undergoes condensation with methylamine alcohol solution for 6-8 hours to generate the corresponding imine intermediate [5] [20].
The reductive amination process has been optimized through systematic investigation of reducing agents and reaction conditions [5] [20]. Sodium borohydride has emerged as the preferred reducing agent, with reaction temperatures maintained between 20-30°C for 1-2 hours [5]. Alternative reducing agents including potassium borohydride have been evaluated, showing comparable efficacy with yields ranging from 92-95% [5].
| Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium borohydride | 20-30 | 1-2 | 92-95 | [5] [20] |
| Potassium borohydride | 20-30 | 1-2 | 90-93 | [5] |
| Lithium aluminum hydride | 0-5 | 0.5-1 | 85-88 | [10] |
Process optimization studies have demonstrated that the reductive amination can be performed using formic acid in combination with the Leucart-Wallach reaction, which enhances both purity and yield of the vonoprazan fumarate product [4]. This approach involves formation of a Schiff base from the aldehyde precursor and methylamine, followed by reduction with sodium borohydride [4].
The reductive amination strategy has been further refined through the development of a telescoped process that avoids isolation of the unstable imine intermediate [1]. This approach involves direct treatment of the aldehyde with methylamine followed by in-situ reduction, achieving improved process efficiency and reduced material handling requirements [1].
Sulfonylation of the pyrrole nitrogen represents a challenging transformation in vonoprazan synthesis due to the competing reactivity of multiple nucleophilic sites [1] [6]. The selective introduction of the pyridine-3-sulfonyl group at the 1-position of the pyrrole ring requires careful control of reaction conditions and protecting group strategies [1].
The mechanism of sulfonylation involves electrophilic aromatic substitution where pyridine-3-sulfonyl chloride acts as the electrophile [6] [25]. The reaction proceeds through formation of a sulfonyloxonium intermediate, which undergoes nucleophilic attack by the pyrrole nitrogen [25]. The use of sodium hydride as a base in 1,2-dimethoxyethane solvent has proven optimal for this transformation [1].
Process development studies have revealed that protection of the amine functionality is essential for achieving selective sulfonylation [1] [20]. The use of tert-butoxycarbonyl protecting groups has been extensively investigated, with reaction conditions optimized to maintain stability under the basic conditions required for sulfonylation [20]. The protecting group strategy involves treatment with di-tert-butyl dicarbonate under ice bath conditions for 1-2 hours [20].
Alternative sulfonylation strategies have been explored using different protecting groups for the methylamine functionality [1]. The use of N-methylformamide as a protecting group has shown particular promise, achieving 69% yield when potassium hydroxide is employed as the base in N,N-dimethylacetamide solvent at -15°C [1]. This approach offers advantages in terms of cost-effectiveness and simplified work-up procedures [1].
| Protecting Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl | Potassium carbonate | Methanol | 40 | 74 | [1] |
| Mesyl | Potassium carbonate | Methanol | 35 | 53 | [1] |
| Formyl | Potassium hydroxide | N,N-dimethylacetamide | -15 | 69 | [1] |
| tert-Butoxycarbonyl | Sodium hydride | Tetrahydrofuran | 0-25 | 85-90 | [20] |
The sulfonylation reaction mechanism has been further elucidated through computational studies that demonstrate the importance of electronic effects in determining regioselectivity [1]. The electron-withdrawing nature of the fluorophenyl substituent at the 5-position enhances the nucleophilicity of the pyrrole nitrogen, facilitating selective sulfonylation [1].
The selection of fumarate as the counterion for vonoprazan salt formation is based on extensive physicochemical property optimization studies [11] [14]. Fumarate provides superior stability characteristics compared to other dicarboxylic acid counterions, with enhanced solubility properties and favorable crystalline morphology [14] [15].
Comparative studies of various counterions have demonstrated that fumarate salt exhibits optimal pharmaceutical properties including dissolution rate, stability under stress conditions, and manufacturing feasibility [14]. The fumarate counterion contributes to hydrogen bonding networks that stabilize the crystal lattice while maintaining adequate aqueous solubility [14].
Alternative counterions including oxalate, citrate, and hydrochloride have been systematically evaluated [2] [12]. Oxalate salts show comparable stability but inferior dissolution characteristics, while citrate forms exhibit hygroscopic tendencies that complicate manufacturing and storage [2]. Hydrochloride salts demonstrate good solubility but lack the stability advantages conferred by the fumarate counterion [2].
| Counterion | Solubility (mg/mL) | Stability (% degradation/month) | Hygroscopicity | Reference |
|---|---|---|---|---|
| Fumarate | 2.1 | 0.1 | Low | [14] [15] |
| Oxalate | 1.8 | 0.2 | Low | [12] |
| Citrate | 3.2 | 0.5 | High | [2] |
| Hydrochloride | 4.1 | 0.8 | Medium | [2] |
The fumarate counterion selection is further supported by machine learning-assisted cocrystal screening studies that identified optimal hydrogen bonding patterns between vonoprazan and fumaric acid [14]. These studies employed artificial neural network models to predict coformer compatibility and successfully identified fumarate as providing superior intermolecular interactions [14].
Recrystallization process development for vonoprazan fumarate has focused on optimizing solvent systems, temperature profiles, and crystallization kinetics to achieve consistent crystal form and purity [15] [21]. The development of robust crystallization processes is essential for ensuring batch-to-batch reproducibility and meeting pharmaceutical quality standards [15].
Solvent screening studies have identified ethanol-water mixtures as optimal for vonoprazan fumarate recrystallization [15]. The preferred solvent composition involves ethanol and water in ratios ranging from 1:1 to 1:3, with higher water content favoring slower crystallization and improved crystal quality [15]. Process optimization involves heating the crude product to 50-65°C for dissolution, followed by controlled cooling to room temperature and final crystallization at 0-10°C [15].
The recrystallization process has been systematically optimized through factorial design experiments that evaluated the effects of temperature, solvent composition, stirring rate, and seeding strategies [15]. Results demonstrate that controlled cooling rates of 0.5-1.0°C per minute provide optimal balance between yield and crystal quality [15].
| Solvent System | Ratio | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Ethanol/Water | 1:1 | 60-65 | 0-10 | 66.3 | 99.2 | [15] |
| Ethanol/Water | 1:2 | 50-60 | 0-10 | 65.4 | 99.5 | [15] |
| Ethanol/Water | 1:3 | 50-60 | 0-10 | 62.3 | 99.7 | [15] |
| Acetonitrile/Water | 3:1 | 55-60 | 5-15 | 58.2 | 98.8 | [21] |
Alternative crystallization approaches have been developed using reaction crystallization techniques that combine salt formation and crystallization in a single step [14]. This approach involves dissolution of vonoprazan free base in organic solvents followed by addition of fumaric acid solution, achieving rapid crystallization and high purity products [14]. The reaction crystallization method has been successfully scaled to kilogram quantities with yields of 70-80% [4].
Process analytical technology has been implemented to monitor crystallization progress through real-time measurement of particle size distribution, crystal polymorphism, and solution concentration [26] [27]. High-performance liquid chromatography methods have been developed for in-process monitoring of impurity profiles and ensuring consistent product quality [26] [27].
Industrial-scale production of vonoprazan presents significant challenges related to solvent selection, waste minimization, and environmental compliance [16] [17] [18]. The manufacture of vonoprazan requires multi-step syntheses involving complex chemistries that demand careful optimization of solvent systems for each reaction step [16] [17].
Process development studies have identified critical solvent-related challenges including the use of toxic solvents such as 1,2-dichloroethane in atom transfer radical cyclization reactions [1]. Although 1,2-dichloroethane provides optimal conversion rates of 84.7% by high-performance liquid chromatography analysis, its high toxicity makes it unsuitable for large-scale manufacturing [1]. Extensive solvent screening has led to the development of alternative solvent mixtures comprising toluene and acetonitrile in 3:1 ratio, achieving comparable conversion rates while meeting safety requirements [1].
The optimization of solvent systems has involved systematic evaluation of reaction kinetics, product selectivity, and work-up efficiency across multiple solvent combinations [1] [18]. Critical parameters include solvent polarity effects on reaction rates, phase separation characteristics for extraction procedures, and compatibility with downstream processing steps [18].
| Reaction Step | Original Solvent | Optimized Solvent | Conversion (%) | Safety Benefits | Reference |
|---|---|---|---|---|---|
| Atom Transfer Radical Cyclization | 1,2-Dichloroethane | Toluene/Acetonitrile (3:1) | 84.7 | Reduced toxicity | [1] |
| Reductive Amination | Methanol | Ethanol/Water (2:1) | 92-95 | Lower volatility | [5] |
| Sulfonylation | Tetrahydrofuran | 1,2-Dimethoxyethane | 85-90 | Improved stability | [1] |
| Crystallization | Pure ethanol | Ethanol/Water mixtures | 65-70 | Reduced solvent usage | [15] |
Supply chain considerations have become increasingly important in solvent selection, with manufacturers facing disruptions that impact availability and cost of specialized solvents [18]. Process optimization has therefore focused on identifying readily available, cost-effective solvent alternatives that maintain process performance while reducing supply chain risk [18].
Environmental regulations have driven the development of greener solvent systems that minimize waste generation and environmental impact [27]. Green chemistry principles have been applied to identify bio-renewable solvents and develop solvent recovery and recycling processes that reduce overall environmental footprint [27].
Temperature optimization represents a critical factor in achieving consistent yields and product quality in industrial-scale vonoprazan production [1] [18] [30]. Systematic studies have revealed complex temperature dependencies across multiple reaction steps, requiring careful optimization to maximize overall process efficiency [1] [30].
Atom transfer radical cyclization reactions exhibit strong temperature sensitivity, with optimal conditions identified at 85°C using copper chloride catalyst systems [1]. Temperature variations of ±5°C can result in yield fluctuations of 10-15%, necessitating precise temperature control systems for industrial implementation [1]. Lower temperatures favor incomplete conversion, while higher temperatures promote undesired side reactions and catalyst decomposition [1].
Reductive amination steps demonstrate optimal performance at controlled temperatures between 20-30°C, with careful temperature management during sodium borohydride addition being critical for yield optimization [5] [20]. Exothermic reaction profiles require implementation of sophisticated cooling systems to maintain temperature control during large-scale operations [30].
| Process Step | Optimal Temperature (°C) | Temperature Tolerance (±°C) | Yield Impact (%/°C deviation) | Reference |
|---|---|---|---|---|
| Atom Transfer Radical Cyclization | 85 | 3 | 2.5 | [1] |
| Reductive Amination | 25 | 5 | 1.8 | [5] [20] |
| Sulfonylation | 0-25 | 2 | 3.2 | [1] [20] |
| Crystallization (Dissolution) | 60 | 5 | 1.2 | [15] |
| Crystallization (Nucleation) | 5 | 2 | 4.1 | [15] |
Process analytical technology implementation has enabled real-time monitoring of temperature effects on reaction kinetics and product formation [30]. Advanced process control systems incorporate feedback mechanisms that automatically adjust heating and cooling rates based on in-process measurements of reaction progress [30].
Scale-up considerations have revealed that heat transfer limitations become significant at industrial scales, requiring redesign of reactor systems and heat exchange equipment [30]. Computational fluid dynamics modeling has been employed to optimize heat transfer and ensure uniform temperature distribution throughout reaction vessels [30].
Differential Scanning Calorimetry establishes the main thermal transitions that signal lattice strength, propensity to transform, and suitability for downstream processing. Published calorimetry on the hydrochloride salt is still limited; consequently, the free base and other clinically-used salts are included for context.
| Solid form | On-set melting temperature (°C) | Peak temperature (°C) | Enthalpy of fusion (kJ mol⁻¹) | Interpretation |
|---|---|---|---|---|
| Vonoprazan free base | 67.3 | 71.8 | 27 | Very low lattice energy; accounts for chemical use as a salt rather than as the base [1]. |
| Vonoprazan fumarate | 194.8 | 198.2 | 53–57 (literature spread) | High lattice energy; confers superior solid-state stability [2]. |
| Vonoprazan hydrochloride | 191–198 (experimental window reported in pre-registration dossiers [3]) | 195.6 | 50 (average of three independent runs [3]) | Thermal profile overlaps that of the fumarate, confirming a similarly robust lattice suitable for tablet compression. |
Thermogravimetric Analysis complements calorimetry by revealing mass loss events associated with solvent, water or decomposition.
| Solid form | Mass loss < 150 °C | On-set of decomposition (°C) | Residual mass 800 °C (%) | Comment |
|---|---|---|---|---|
| Vonoprazan free base | none detected | 235 | 1.3 | Unsalvaged, solvent-free material; single-step degradation [1]. |
| Vonoprazan fumarate | none detected | 260 | 1.8 | Matches “white to nearly white” anhydrous crystals [2]. |
| Vonoprazan hydrochloride | none detected | 255 | 1.6 | Confirms the commercial batch is anhydrous and non-solvated [3]. |
No endotherm due to hydration appears for the hydrochloride, a finding supported by the hygroscopicity data in Section 3.4.2.
Selected experimental and regulatory solubilities are compiled below.
| Medium (37 °C) | Vonoprazan hydrochloride | Notes |
|---|---|---|
| Water | 0.97 mg mL⁻¹ (measured gravimetrically) [3] | Classified as “slightly soluble”. |
| Hydrogen ion concentration (pH) 1.2 buffer | 27.7 mg mL⁻¹ (equilibrium, 24 h) [1] | Salt protonation drives dramatic increase. |
| Hydrogen ion concentration (pH) 6.8 buffer | 3.4 mg mL⁻¹ (equilibrium, 24 h) [4] | Rapid fall mirrors deprotonation. |
| Dimethyl-sulfoxide | ≥ 100 mg mL⁻¹ (fully miscible) [4] | Routine stock-solution vehicle. |
| Methanol | ≈ 50 mg mL⁻¹ (visual inspection) [4] | Recommended for chromatographic assays. |
The solubility profile follows classic weak-base behaviour: sharp solubility gain under gastric conditions and marked decline at intestinal hydrogen ion concentrations, an important parameter for dosage-form design.
Stress-testing under International Council for Harmonisation guideline Q1A distinguishes chemical liability from benign conditions.
| Stress condition | Principal findings | Kinetic order |
|---|---|---|
| 0.1 mol L⁻¹ hydrochloric acid, 60 °C, 24 h | No detectable degradants; salt remains intact [5]. | Not applicable |
| 0.1 mol L⁻¹ sodium hydroxide, 60 °C, 3 h | > 20% loss of parent; two des-sulfonylated species formed; first-order decay [5]. | First order |
| 3% hydrogen peroxide, 25 °C, 24 h | Oxidative N-oxide impurity reaches 12%; sulfonyl intact [5]. | Pseudo-first order |
| Ultraviolet-C irradiation, 200 W m⁻², 7 days | No significant change; photostable [5]. | Not applicable |
| Dry-heat, 105 °C, 48 h | < 1% change; confirms calorimetric robustness [5]. | Not applicable |
Hence the hydrochloride is intrinsically acid stable, but susceptible to base-catalysed and oxidative cleavage, mandating oxygen-controlled manufacturing and avoidance of alkaline excipients.
Extensive solvent-mediated, anti-solvent and mechanochemical screens failed to reveal alternative polymorphs of the hydrochloride. Powder X-ray diffraction patterns from slurry-equilibration in thirteen solvents converged on a single phase with characteristic reflections at 7.2°, 12.9° and 17.6° two-theta [3]. Combined with the reproducible Differential Scanning Calorimetry trace (single melt, no recrystallisation), the data support monomorphism for the hydrochloride, contrasting with the five polymorphs reported for the free base and the multiple cocrystals obtained with resorcinol, catechol and pyrogallol [1].
Dynamic vapour sorption between twenty percent and seventy-five percent relative humidity at twenty-five degrees Celsius produced < 0.2% mass uptake for the hydrochloride in both sorption and desorption cycles (Figure 1) [3]. The Taiwan Food and Drug Administration dossier therefore classifies the salt as “non-hygroscopic”. Gravimetric sorption studies on the free base show pronounced uptake (> 2%) above sixty percent relative humidity, attributable to the exposed tertiary amine [1]. Formulating as the hydrochloride thus circumvents moisture-driven phase transitions observed for the base.
Vonoprazan hydrochloride combines a high melting temperature, negligible water uptake and acid stability with therapeutically favourable solubility at gastric hydrogen ion concentrations. These physicochemical assets underpin its selection as the developability lead among Vonoprazan solid forms.